N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl-linked acetamide moiety bearing a 4-acetylphenyl group and a cyclohexanecarboxamide side chain. Thiadiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-12(24)13-7-9-15(10-8-13)20-16(25)11-27-19-23-22-18(28-19)21-17(26)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,20,25)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKANFPPXWXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple stepsThe final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxamide under specific reaction conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetylanilino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been studied for its cytotoxic properties against various cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ primarily in substituents on the phenyl ring, the heterocyclic core, and the carboxamide side chains. Key examples include:
Physicochemical Properties
- Electron Effects : The acetyl group in the target compound is less polarizing than the nitro group in ’s analog but more polar than methyl substituents (). This balance may improve solubility compared to highly lipophilic derivatives (e.g., ) .
- Steric Effects : The cyclohexanecarboxamide group introduces conformational rigidity, contrasting with the flexible methylene linkers in and .
Crystallographic Data
- The butterfly conformation observed in and (dihedral angle: 46.3° between thiadiazole rings) suggests similar derivatives adopt non-planar geometries to minimize steric clashes . This contrasts with oxadiazole derivatives (), which may exhibit different packing modes due to reduced sulfur content .
Research Findings
- Bioactivity Trends : Thiadiazoles with electron-withdrawing groups (e.g., acetyl, nitro) often exhibit enhanced enzyme inhibition compared to alkyl-substituted analogs, as seen in studies of carbonic anhydrase inhibitors .
- Heterocycle Impact : Oxadiazole derivatives () generally show lower metabolic stability than thiadiazoles due to reduced sulfur-mediated interactions with biological targets .
Biological Activity
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₄O₅S₂ |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 868973-34-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and subsequent acylation reactions to introduce the acetylphenyl and cyclohexanecarboxamide moieties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, a study found that derivatives of thiadiazole showed effective inhibition against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). The compound's structural components may enhance its interaction with bacterial enzymes, leading to improved efficacy against resistant strains.
- In vitro Activity : The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 mM against M. tuberculosis H37Rv, comparable to standard antibiotics like isoniazid and rifampicin .
- Cytotoxicity : An MTT assay was used to assess cytotoxicity against HEK293T cells, yielding IC50 values that indicate a favorable protection index (PI) when compared to its antimicrobial activity .
The proposed mechanism of action involves binding to specific targets within the bacterial cell, potentially inhibiting critical pathways such as cell wall synthesis or metabolic processes. Molecular docking studies suggest that the thiadiazole moiety plays a crucial role in binding affinity to target enzymes like ketol-acid reductoisomerase (KARI) in M. tuberculosis .
Study on Antitubercular Activity
A comprehensive study synthesized a series of thiadiazole derivatives based on the structure of this compound. The results are summarized in Table 1:
| Compound | MIC (mM) | IC50 (HEK293T) | Protection Index |
|---|---|---|---|
| 5b | 0.78 | 86.7 | 110.2 |
| 5c | 0.78 | 72.9 | 92.9 |
| 5e | 0.20 | 87.4 | 87.4 |
These findings indicate that compounds based on this structure not only inhibit M. tuberculosis effectively but also maintain low toxicity towards human cells .
Q & A
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent (R) | Activity (IC50, μM) | Target | Reference |
|---|---|---|---|
| 4-Acetylphenyl | 0.45 ± 0.02 | CA IX | |
| 4-Methoxyphenyl | 1.20 ± 0.10 | CA IX | |
| Adamantane | 0.30 ± 0.01 | CA XII |
Q. Table 2: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
